Cas no 2034401-09-5 (5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine)

5-Methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a methanesulfonyl group. This structure imparts unique reactivity and potential utility in medicinal chemistry and agrochemical applications. The methanesulfonyl moiety enhances electrophilic character, making it a versatile intermediate for nucleophilic substitution or cross-coupling reactions. Its fused bicyclic framework offers rigidity, which can be advantageous in the design of bioactive molecules targeting specific receptors or enzymes. The compound’s stability under standard conditions and compatibility with diverse synthetic transformations further underscore its value as a building block in organic synthesis.
5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine structure
2034401-09-5 structure
Product Name:5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
CAS No:2034401-09-5
MF:C7H11N3O2S
MW:201.246139764786
CID:5806591
PubChem ID:121170748
Update Time:2025-11-01

5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine Chemical and Physical Properties

Names and Identifiers

    • Pyrazolo[1,5-a]pyrazine, 4,5,6,7-tetrahydro-5-(methylsulfonyl)-
    • 5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
    • F6512-0402
    • 5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
    • 2034401-09-5
    • 5-(methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
    • AKOS032459165
    • Inchi: 1S/C7H11N3O2S/c1-13(11,12)9-4-5-10-7(6-9)2-3-8-10/h2-3H,4-6H2,1H3
    • InChI Key: NFDAOAJZOLFOSY-UHFFFAOYSA-N
    • SMILES: C12=CC=NN1CCN(S(C)(=O)=O)C2

Computed Properties

  • Exact Mass: 201.05719778g/mol
  • Monoisotopic Mass: 201.05719778g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 63.6Ų

Experimental Properties

  • Density: 1.50±0.1 g/cm3(Predicted)
  • Boiling Point: 393.3±52.0 °C(Predicted)
  • pka: 1.75±0.20(Predicted)

5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine Pricemore >>

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Additional information on 5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Recent Advances in the Study of 5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS: 2034401-09-5)

The compound 5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS: 2034401-09-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic scaffold, characterized by a pyrazolo[1,5-a]pyrazine core and a methanesulfonyl substituent, has been the focus of several studies aimed at exploring its pharmacological properties, synthetic routes, and mechanistic insights. This research brief consolidates the latest findings related to this compound, providing a comprehensive overview of its current status in drug discovery and development.

Recent studies have highlighted the role of 5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine as a versatile intermediate in the synthesis of bioactive molecules. Its unique structural features, including the presence of both electron-rich and electron-deficient regions, make it an attractive candidate for the design of kinase inhibitors and other small-molecule therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a scaffold for developing selective inhibitors of protein kinases involved in inflammatory pathways, showcasing its potential in treating autoimmune diseases.

In addition to its applications in kinase inhibition, this compound has also been investigated for its role in modulating G-protein-coupled receptors (GPCRs). A recent preprint on bioRxiv reported that derivatives of 5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine exhibit high affinity for certain GPCR subtypes, suggesting its utility in neurological and cardiovascular drug development. The study employed molecular docking and in vitro binding assays to validate these interactions, providing a solid foundation for future structure-activity relationship (SAR) studies.

The synthetic accessibility of 5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has also been a topic of recent research. A 2024 paper in Organic Letters detailed a novel, scalable synthesis route that improves yield and reduces the use of hazardous reagents. This advancement is particularly significant for industrial-scale production, addressing previous challenges in the compound's manufacturability. The authors utilized a tandem cyclization-sulfonylation strategy, which could pave the way for more efficient synthesis of related pyrazolo[1,5-a]pyrazine derivatives.

From a mechanistic perspective, computational studies have shed light on the compound's unique electronic properties and their implications for biological activity. Density functional theory (DFT) calculations published in Physical Chemistry Chemical Physics revealed that the methanesulfonyl group plays a critical role in stabilizing the molecular conformation and enhancing binding affinity to target proteins. These insights are invaluable for rational drug design efforts centered around this scaffold.

Looking ahead, the potential applications of 5-methanesulfonyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine appear promising but warrant further investigation. Current research gaps include the need for more comprehensive in vivo studies to assess pharmacokinetic properties and toxicity profiles. Additionally, exploration of its utility in combination therapies and as a fragment for targeted protein degradation represents exciting future directions. The compound's versatility and demonstrated biological activity position it as a valuable asset in the medicinal chemist's toolkit for addressing diverse therapeutic challenges.

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